2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
This compound features a 1,3-disubstituted imidazole core with a hydroxymethyl group at position 5 and a 4-methylbenzyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 4-nitrophenyl group.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXKLLHMMQQOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 374.5 g/mol. The structure features multiple functional groups, including an imidazole ring, thioether, and nitrophenyl group, which contribute to its biological activity.
Synthetic Route
The synthesis typically involves several steps:
- Formation of the Imidazole Core : This is achieved through the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.
- Acylation : The resulting imidazole-thiol undergoes acylation with 2-chloroacetamide.
- Final Modifications : Further reactions may involve esterification or other modifications to enhance biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also shown promising results in antitumor assays. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases associated with tumor growth and inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant bacteria. Results showed that it significantly reduced bacterial load in infected models, supporting its potential use in treating resistant infections.
- Antitumor Efficacy in Vivo : In a xenograft model of lung cancer, administration of the compound led to a marked reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antimicrobial activity. The imidazole group is known for its ability to interact with various microbial enzymes, potentially inhibiting their function.
A comparative study of related compounds showed varying degrees of antimicrobial activity against different strains:
| Compound Name | Microbial Strain Tested | Activity Observed |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | C. albicans | Low |
These findings suggest that structural modifications can enhance efficacy against specific pathogens .
Anticancer Activity
The potential anticancer properties of this compound are noteworthy. Similar imidazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure can lead to improved activity against various cancer cell lines.
For instance, a study involving related compounds revealed significant growth inhibition percentages against several cancer types:
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
This suggests that the compound could be further explored for its therapeutic potential in oncology .
Therapeutic Applications
Given its unique chemical structure and biological activities, this compound holds promise in several therapeutic areas:
Antimicrobial Agents
The compound may serve as a basis for developing new antimicrobial therapies, particularly against resistant bacterial and fungal strains.
Neurological Disorders
Due to its interaction with neurotransmitter systems, this compound could be investigated for effects on mood disorders or neurodegenerative diseases.
Cancer Research
The anticancer properties warrant further research into its mechanisms of action and potential as a treatment option for various malignancies.
Case Studies
A notable study synthesized derivatives of imidazole-based compounds and assessed their antimicrobial and anticancer properties using serial dilution methods. The results indicated that specific functional groups significantly enhanced biological efficacy .
Another investigation focused on the synthesis and evaluation of related compounds for their antitubercular activity against Mycobacterium tuberculosis, revealing promising results that could lead to new treatments for tuberculosis .
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–CH₂–) linkage undergoes oxidation under controlled conditions.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| H₂O₂ (30%), RT, 6 hrs | Sulfoxide derivative | Partial oxidation to sulfoxide confirmed via LC-MS |
| m-CPBA (1.2 eq.), CH₂Cl₂, 0°C → RT | Sulfone derivative | Complete oxidation achieved with peracid; characterized by ¹H-NMR (δ 3.8–4.2 ppm for –SO₂–) |
Mechanism : Electrophilic oxygen transfer from peroxide or peracid to sulfur, forming sulfoxide (R–S(=O)–R) or sulfone (R–SO₂–R). This reactivity aligns with studies on structurally analogous thioether-containing imidazoles.
Nitro Group Reduction
The 4-nitrophenyl group participates in catalytic hydrogenation or chemical reduction.
Implications : Reduced amine derivatives show enhanced solubility and potential for further functionalization (e.g., acylation). Bioactivation of nitro groups via nitroreductases is critical for prodrug mechanisms in antimicrobial agents .
Hydroxymethyl Functionalization
The –CH₂OH group undergoes esterification and oxidation.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Ac₂O, pyridine, 80°C | Acetylated derivative (–CH₂OAc) | IR confirms ester C=O stretch at 1740 cm⁻¹ |
| Oxidation | KMnO₄, H₂SO₄, 0°C | Carboxylic acid (–COOH) | Requires pH <2; isolated as sodium salt |
Applications : Ester derivatives improve lipophilicity for membrane permeability in pharmacological studies.
Imidazole Ring Reactivity
The imidazole core engages in electrophilic substitution and coordination chemistry.
Halogenation
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NBS, DMF, 50°C | 5-Bromoimidazole derivative | Regioselective bromination at C-5 (confirmed by NOESY) | |
| I₂, HNO₃, H₂SO₄ | 4-Iodoimidazole derivative | Requires strong acid; limited solubility in polar solvents |
Metal Coordination
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| CuCl₂·2H₂O, MeOH | RT, 2 hrs | Cu(II)-imidazole complex | EPR confirms square-planar geometry |
| Zn(OAc)₂, EtOH | Reflux, 4 hrs | Zn(II)-acetamide complex | Fluorescence quenching observed |
Significance : Metal complexes enhance antibacterial activity by disrupting microbial metalloenzymes .
Amide Hydrolysis
The acetamide (–NHCO–) bond cleaves under acidic or basic conditions.
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-Mercaptoimidazole + 4-nitroaniline | Quantitative recovery of 4-nitroaniline (HPLC) |
| NaOH (10%), EtOH/H₂O, 80°C | Sodium carboxylate + amine | Requires prolonged heating; side reactions observed |
Utility : Hydrolysis facilitates structural confirmation and metabolite identification.
Benzyl Group Modifications
The 4-methylbenzyl substituent undergoes selective oxidation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 4-Carboxybenzyl derivative | 65% isolated yield; characterized by ¹³C-NMR | |
| SeO₂, dioxane, reflux | 4-Formylbenzyl derivative | Requires anhydrous conditions; prone to overoxidation |
Applications : Carboxylic acid derivatives enable conjugation with biomolecules for targeted delivery.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Core Heterocycle: The target compound’s imidazole core is distinct from benzimidazole (W1) and thiazolidinone (1.7), which may alter electronic properties and binding affinities.
- Functional Groups : The hydroxymethyl group in the target compound improves solubility relative to phenyl (Compound 4) or fluorobenzyl () substituents .
Key Observations:
- Thioether formation via nucleophilic substitution (e.g., using chloroacetamide derivatives) is common across analogs .
- Ethanol is frequently used for recrystallization, suggesting similar solubility profiles .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- Nitroaryl groups (e.g., 4-nitrophenyl in the target compound) are associated with enzyme inhibition and anticancer activity in analogs like W1 .
Physicochemical Properties
Table 4: Molecular Weight and Solubility Indicators
Key Observations:
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-nitrophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux . Post-synthesis purification employs recrystallization from ethanol. Characterization includes:
Q. How is structural purity ensured during synthesis?
Purity is assessed via TLC monitoring during reactions and HPLC post-purification (C18 column, acetonitrile/water mobile phase). Recrystallization solvents (e.g., ethanol) are selected based on solubility profiles to minimize byproducts. Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical molecular weight .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?
Key techniques include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals from the imidazole and 4-nitrophenyl groups.
- X-ray crystallography (if single crystals are obtained) to confirm spatial arrangement, particularly the orientation of the thioether linkage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
Molecular docking (using AutoDock Vina or Schrödinger) models interactions with biological targets (e.g., cyclooxygenase enzymes). For example, shows similar imidazole derivatives docking into enzyme active sites via hydrogen bonding (hydroxymethyl group) and π-π stacking (4-nitrophenyl) . MD simulations (AMBER/CHARMM) assess binding stability over time, identifying residues critical for affinity.
Q. What strategies optimize biological activity through structural modifications?
- Substituent variation : Replacing 4-nitrophenyl with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) alters electronic effects, impacting target binding .
- Bioisosteric replacement : Exchanging the thioether with sulfoxide/sulfone groups modulates polarity and metabolic stability .
- Pro-drug design : Esterification of the hydroxymethyl group enhances membrane permeability .
Q. How do crystallographic studies inform stability and formulation?
Single-crystal X-ray diffraction (e.g., ) reveals hydration states (e.g., dihydrate forms) and hydrogen-bonding networks. These data guide:
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) are addressed via:
- Dose-response assays (IC₅₀/EC₅₀ comparisons across cell lines).
- Target-specific assays (e.g., COX-1/2 inhibition vs. kinase profiling) to clarify mechanisms .
- Metabolic stability studies (hepatic microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. What alternative synthetic routes improve yield or scalability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
